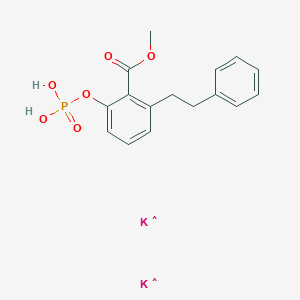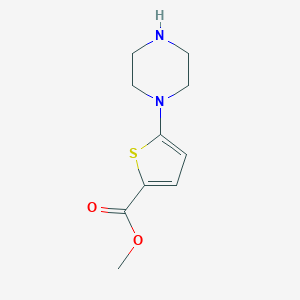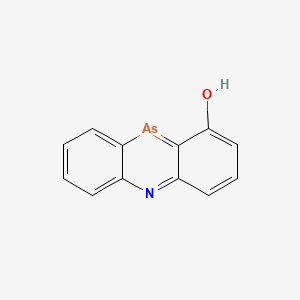
Phenarsazinous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenarsazinous acid is an organoarsenic compound known for its unique chemical properties and potential applications in various fields It is characterized by the presence of an arsenic atom bonded to a phenyl group and an acidic functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenarsazinous acid can be synthesized through several methods, including:
Direct Synthesis: This involves the reaction of phenylarsine oxide with a suitable acid under controlled conditions.
Reduction of Phenylarsine Oxide: Phenylarsine oxide can be reduced using reducing agents such as sodium borohydride in the presence of an acid to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Phenarsazinous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylarsinic acid.
Reduction: Reduction reactions can convert it back to phenylarsine oxide.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Acids and Bases: Used to facilitate substitution reactions.
Major Products:
Phenylarsinic Acid: Formed through oxidation.
Phenylarsine Oxide: Resulting from reduction reactions.
Scientific Research Applications
Phenarsazinous acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenarsazinous acid involves its interaction with molecular targets, primarily through the arsenic atom. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial for its potential therapeutic effects and biological activity.
Comparison with Similar Compounds
Phenarsazinous acid can be compared with other organoarsenic compounds such as:
Phenylarsine Oxide: Similar in structure but differs in oxidation state and reactivity.
Phenylarsinic Acid: An oxidized form with different chemical properties and applications.
Arsenic Trioxide: A simpler arsenic compound with distinct uses and toxicity profiles.
Uniqueness: this compound is unique due to its specific reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H8AsNO |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
phenarsazinin-1-ol |
InChI |
InChI=1S/C12H8AsNO/c15-11-7-3-6-10-12(11)13-8-4-1-2-5-9(8)14-10/h1-7,15H |
InChI Key |
DGIWTGBBPDSQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=[As]2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


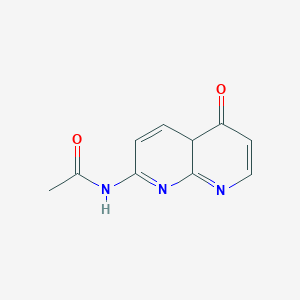
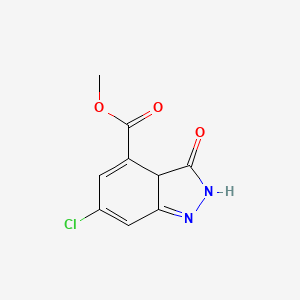
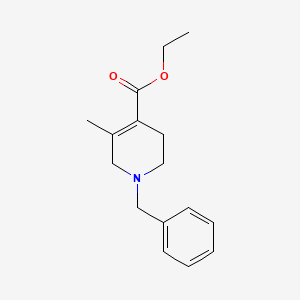
![1-Piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methylamide](/img/structure/B15130737.png)
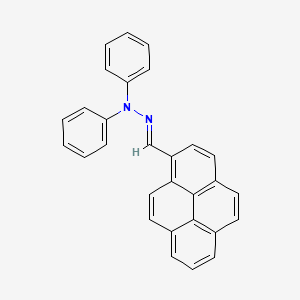
![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B15130748.png)
![tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate](/img/structure/B15130753.png)
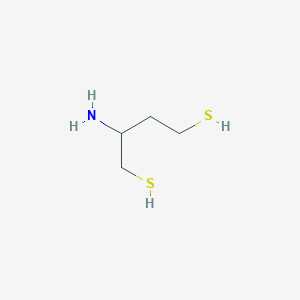
![[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis[4'-(1-naphthalenylphenylamino)[1,1'-biphenyl]-4-yl]-N4,N4'-diphenyl-](/img/structure/B15130760.png)
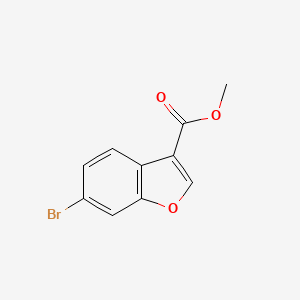
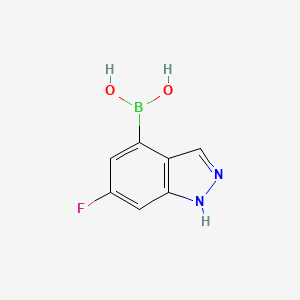
![4-Bromo-1,3-dihydrobenzo[c]thiophene](/img/structure/B15130770.png)
